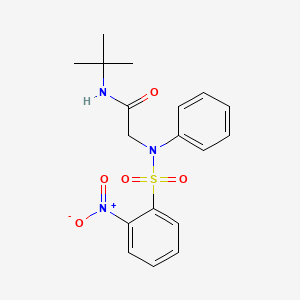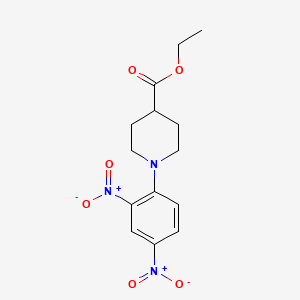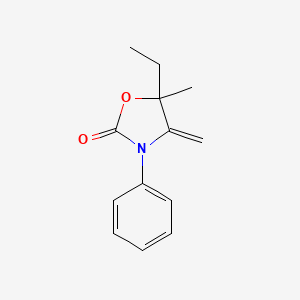![molecular formula C16H16N4OS2 B11541671 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11541671.png)
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl sulfanyl group and a benzothiazolyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4,6-dimethylpyrimidine-2-thiol and 6-methyl-1,3-benzothiazol-2-amine. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
Uniqueness
Compared to these similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide stands out due to its unique combination of functional groups. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it particularly valuable for certain applications .
Properties
Molecular Formula |
C16H16N4OS2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-9-4-5-12-13(6-9)23-16(19-12)20-14(21)8-22-15-17-10(2)7-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20,21) |
InChI Key |
VQABAFAEJHOJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541590.png)


![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11541600.png)
![2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11541610.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11541618.png)
![ethyl 4-(4-chlorophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11541624.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11541627.png)
![6-chloro-N-(4-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541636.png)
![2,2'-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediyl))bis(N-(thiazol-2-yl)acetamide)](/img/structure/B11541647.png)
![(5-chloro-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11541658.png)

acetyl}hydrazinylidene)-N-(4-fluorophenyl)butanamide](/img/structure/B11541685.png)

